1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride
Description
1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride is a triazole-derived compound featuring a benzyl group at the 1-position and a chloromethyl substituent at the 5-position of the triazole ring. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
1-benzyl-5-(chloromethyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9;/h1-5,8H,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKQGZPCZGPQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC=N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-74-0 | |
| Record name | 1H-1,2,4-Triazole, 5-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride typically involves the reaction of benzyl chloride with 5-chloromethyl-1H-[1,2,4]triazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups at specific positions.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives .
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions to yield derivatives with enhanced properties or new functionalities.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this triazole structure have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to established antibiotics like ciprofloxacin .
Antifungal and Anticancer Activities
The compound is also being investigated for its antifungal and anticancer properties. Its mechanism of action may involve the disruption of cellular processes in pathogens and cancer cells, leading to growth inhibition or apoptosis . In particular, the ability of certain derivatives to induce reactive oxygen species has been linked to their anticancer efficacy .
Medicinal Applications
Therapeutic Potential
There is ongoing research into the therapeutic applications of this compound for various diseases. Its structural features allow it to interact with biological targets effectively. For instance, studies have explored its role as a cannabinoid receptor ligand, which could have implications in obesity treatment and other metabolic disorders .
Industrial Uses
Material Development
In industrial contexts, this compound is utilized in the development of new materials such as polymers and coatings. Its unique chemical properties contribute to enhancing material performance in various applications.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized derivatives of this compound against multiple bacterial strains. The results indicated that several derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics, showcasing their potential as alternative antibacterial agents .
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer mechanisms of this compound revealed that it can induce apoptosis in cancer cells through reactive oxygen species generation. This finding highlights its potential application in cancer therapy and warrants further investigation into its efficacy and safety profiles in clinical settings .
Summary Table: Applications Overview
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemical Synthesis | Building block for pharmaceuticals | Essential for developing complex molecules |
| Biological Activity | Antimicrobial agents | Effective against S. aureus and E. coli |
| Medicinal Applications | Potential therapeutic agent | Investigated for cannabinoid receptor interactions |
| Industrial Uses | Material development | Enhances performance in polymers and coatings |
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analog: 5-Chloromethyl-1-methyl-1H-[1,2,4]triazole Hydrochloride
Key Differences :
- Substituents: The benzyl group in the target compound is replaced by a methyl group in the analog (CAS: 104256-69-1).
- Molecular Weight : The analog has a molecular weight of 168.02 g/mol (C₄H₇Cl₂N₃), whereas the benzyl-substituted derivative would have a higher molecular weight due to the aromatic substituent .
Table 1: Structural and Physicochemical Comparison
Hydrogen Bonding and Crystallization
The hydrochloride salt facilitates hydrogen bonding via the chloride ion, influencing crystal packing.
Research Implications and Limitations
- Data Gaps : Physical properties (melting point, solubility) and detailed biological data for the benzyl-substituted compound are lacking, highlighting the need for further characterization.
Biological Activity
1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.131 g/mol. The compound features a triazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Standard (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2-8 | 0.5 |
| Escherichia coli | 4-16 | 25 |
Antifungal Activity
The compound also demonstrates antifungal properties. It has been evaluated against fungi such as Candida albicans, with results indicating effective inhibition at concentrations lower than those required for standard antifungal agents like fluconazole .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It appears to inhibit the proliferation of various cancer cell lines by interfering with specific signaling pathways involved in cell growth and survival .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The chloromethyl group can interact with enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : Some studies indicate potential interactions with cannabinoid receptors, suggesting a multifaceted approach to its pharmacological actions .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Case Study : A study published in MDPI examined various derivatives of triazoles, including the target compound, demonstrating enhanced antibacterial activity compared to traditional antibiotics against resistant strains .
- Antifungal Research : Research conducted on the antifungal capabilities revealed that the compound significantly inhibited fungal growth in controlled environments, indicating its potential for therapeutic use in fungal infections .
Q & A
Q. What are the metabolic pathways of triazole-containing compounds, and how to assess their environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
